cis-2-Methylpiperidine-3-carbonitrile
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Overview
Description
cis-2-Methylpiperidine-3-carbonitrile: is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the second position and a nitrile group at the third position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methylpiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-3-piperidone with cyanide sources in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Methylpiperidine-3-carbonitrile can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives like carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: cis-2-Methylpiperidine-3-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a building block for pharmaceuticals. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of cis-2-Methylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The piperidine ring provides a scaffold that can fit into binding pockets of proteins, influencing their function .
Comparison with Similar Compounds
- cis-3-Methylpiperidine-2-carboxamide
- piperidine-3®-carbonitrile
- 2-Methylpiperidine
Comparison: cis-2-Methylpiperidine-3-carbonitrile is unique due to the specific positioning of the methyl and nitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in drug design and industrial processes .
Properties
Molecular Formula |
C7H12N2 |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C7H12N2/c1-6-7(5-8)3-2-4-9-6/h6-7,9H,2-4H2,1H3 |
InChI Key |
VHFVWTLMMGORAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C#N |
Origin of Product |
United States |
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